N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has demonstrated potential as an anticancer agent. Research suggests that this compound exhibits potent activity against a variety of cancer cell lines, including lung cancer cells harboring the T790M EGFR mutation, which is often associated with resistance to standard EGFR tyrosine kinase inhibitors like gefitinib. []
A study showed that N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide, referred to as V1801 in the research, effectively induced apoptosis in lung cancer cells resistant to gefitinib. This suggests that the compound could potentially overcome drug resistance in certain types of cancers, offering a potential therapeutic avenue for patients who have developed resistance to conventional treatments. []
The anticancer activity of N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide appears to be mediated, at least in part, through the induction of apoptosis in cancer cells. This programmed cell death pathway plays a crucial role in eliminating damaged or unwanted cells, and its activation is considered a desirable characteristic for potential anticancer drugs. []
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: